molecular formula C13H19NS B13251638 N-(3-phenylpropyl)thiolan-3-amine

N-(3-phenylpropyl)thiolan-3-amine

Cat. No.: B13251638
M. Wt: 221.36 g/mol
InChI Key: WNPSXRJZQFMRNL-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)thiolan-3-amine is an organic compound with the molecular formula C13H19NS It is a thiolane derivative with a phenylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)thiolan-3-amine typically involves the reaction of 3-phenylpropylamine with thiolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where the amine group of 3-phenylpropylamine attacks the electrophilic carbon of a thiolane derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)thiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated amine products.

Scientific Research Applications

N-(3-phenylpropyl)thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropylamine: A simpler amine with similar structural features.

    Thiolan-3-amine: A thiolane derivative without the phenylpropyl group.

    N-Phenylthiolan-3-amine: A thiolane derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

N-(3-phenylpropyl)thiolan-3-amine is unique due to the presence of both the thiolane ring and the phenylpropyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(3-phenylpropyl)thiolan-3-amine

InChI

InChI=1S/C13H19NS/c1-2-5-12(6-3-1)7-4-9-14-13-8-10-15-11-13/h1-3,5-6,13-14H,4,7-11H2

InChI Key

WNPSXRJZQFMRNL-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NCCCC2=CC=CC=C2

Origin of Product

United States

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